5-Chloro-2-methylfuro[3,2-b]pyridine
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Overview
Description
5-Chloro-2-methylfuro[3,2-b]pyridine is a heterocyclic compound that features a fused furan and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methylfuro[3,2-b]pyridine typically involves the use of 7-chloro-6-nitrofuro[3,2-b]pyridine as a starting material. The compound is prepared through a series of reactions including nucleophilic substitution, palladium-carbon reduction, and cyclization reactions . The reaction conditions are generally mild, ensuring high product yield and purity, making it suitable for industrial production.
Industrial Production Methods
For industrial production, the synthesis method involves the use of 7-chloro-6-nitrofuro[3,2-b]pyridine, which undergoes nucleophilic substitution followed by palladium-carbon reduction and cyclization reactions. This method is advantageous due to its high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methylfuro[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using palladium-carbon catalysts.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for reduction reactions.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminated derivatives, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
5-Chloro-2-methylfuro[3,2-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methylfuro[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit cytotoxic activity against cancer cells by disrupting key cellular signaling pathways. Molecular docking studies have revealed strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), suggesting its potential as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylpyridine: Another chlorinated pyridine derivative with similar reactivity.
Furo[2,3-b]pyridine derivatives: Compounds with similar fused ring systems but different substituents.
Pyrrolopyrazine derivatives: Nitrogen-containing heterocycles with similar biological activities
Uniqueness
5-Chloro-2-methylfuro[3,2-b]pyridine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H6ClNO |
---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
5-chloro-2-methylfuro[3,2-b]pyridine |
InChI |
InChI=1S/C8H6ClNO/c1-5-4-6-7(11-5)2-3-8(9)10-6/h2-4H,1H3 |
InChI Key |
QRULCNPHMVDARD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(O1)C=CC(=N2)Cl |
Origin of Product |
United States |
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